molecular formula C21H26N6O2 B2435079 8-(3-(benzyl(methyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923109-74-4

8-(3-(benzyl(methyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2435079
CAS No.: 923109-74-4
M. Wt: 394.479
InChI Key: QMYGHVHWGNSCFN-UHFFFAOYSA-N
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Description

8-(3-(Benzyl(methyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 923109-74-4) is a tricyclic xanthine derivative supplied for research purposes. This compound belongs to a class of imidazo[2,1-f]purinediones that are investigated for their affinity for adenosine receptors (ARs), which are G protein-coupled receptors implicated in a wide range of physiological processes . As part of this class, it is a subject of interest in early-stage research for potential applications in central nervous system (CNS) disorders . Imidazole-bearing pharmacophores, like this one, are explored in psychiatric disorder research due to their unique structural characteristics and electron-rich environment, which contribute to diverse bioactivities . Specifically, tricyclic xanthine derivatives have been studied as antagonists for adenosine receptor subtypes A1 and A2A . Antagonists of these receptors are being investigated for their potential to prevent neurodegenerative diseases such as Parkinson's and Alzheimer's, as well as for their antiseizure and anticonvulsant effects in preclinical models . This product is intended for research and further characterization in laboratory settings only. All sales are final. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

6-[3-[benzyl(methyl)amino]propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-15-13-27-17-18(24(3)21(29)25(4)19(17)28)22-20(27)26(15)12-8-11-23(2)14-16-9-6-5-7-10-16/h5-7,9-10,13H,8,11-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYGHVHWGNSCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN(C)CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(3-(benzyl(methyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic derivative of imidazole and purine structures that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C21H26N6O2
  • Molecular Weight: 394.48 g/mol
  • CAS Number: 923109-74-4

The compound features a complex structure that includes an imidazo[2,1-f]purine core with a benzyl(methyl)amino propyl side chain. This unique configuration contributes to its biological activity by facilitating interactions with various molecular targets within biological systems.

Research indicates that 8-(3-(benzyl(methyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. This includes interference with kinases that play critical roles in cancer cell proliferation and survival .
  • Receptor Binding : It interacts with various receptors that mediate cellular responses to external stimuli. These interactions can modulate downstream signaling pathways relevant to inflammation and cancer progression .
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially protecting cells from oxidative stress-related damage .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Targeting Cancer Pathways : The compound has been reported to target pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cancer cell survival and proliferation .

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation:

  • Cytokine Modulation : It has been found to decrease the production of pro-inflammatory cytokines in cell culture models, suggesting a potential role in treating inflammatory diseases .

Antimicrobial Activity

Emerging data indicate antimicrobial properties:

  • Bacterial Inhibition : The compound exhibits activity against certain bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of proliferation in breast cancer cells; induced apoptosis through caspase activation.
Anti-inflammatory EffectsReduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages.
Antimicrobial PropertiesEffective against Staphylococcus aureus and E. coli in vitro; mechanism possibly linked to membrane disruption.

Scientific Research Applications

Overview

The compound 8-(3-(benzyl(methyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure includes multiple methyl groups and a benzyl(methyl)amino propyl side chain, contributing to its diverse biological activities. This article explores its applications in scientific research and medicine.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Anticancer Properties

  • Mechanism of Action : The compound has shown potential in inhibiting specific enzymes involved in cell proliferation. It interacts with molecular targets such as receptors and kinases that are crucial in cancer biology.
  • Case Studies : Various studies have documented its efficacy against different cancer cell lines, demonstrating its ability to induce apoptosis and inhibit tumor growth.

Anti-inflammatory Effects

  • The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.

Antimicrobial Activity

  • Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens, making it a candidate for further exploration in infectious disease treatment.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that create the imidazole core and introduce the side chains. Understanding the synthetic routes is essential for developing derivatives with enhanced biological activity.

StepDescription
1Formation of the imidazole core
2Introduction of the benzyl(methyl)amino propyl side chain
3Purification and characterization of the final product

Research Applications

The compound's unique structure allows it to be utilized in various fields:

Medicinal Chemistry

  • Used as a scaffold for developing new therapeutic agents targeting cancer and inflammatory diseases.

Biochemistry

  • Investigated for its interactions with biomolecules, providing insights into cellular signaling pathways.

Pharmaceutical Development

  • Explored for formulation into drug delivery systems due to its favorable pharmacokinetic properties.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes diverse chemical transformations due to its complex structure, which includes an imidazo[2,1-f]purine core, a benzyl(methyl)amino side chain, and multiple methyl groups. Key reaction types include:

  • Substitution reactions : Alkylation or acylation of reactive positions (e.g., at nitrogen or oxygen centers).

  • Cross-coupling reactions : Potential modification via palladium-mediated couplings (e.g., Suzuki or Heck reactions) if halide or boronic acid groups are introduced .

  • Hydrolysis : Cleavage of amide or ester bonds under acidic/basic conditions.

  • Reduction/Oxidation : Modification of functional groups (e.g., oxidation of amines or reduction of carbonyls).

  • Hydrogenolysis : Cleavage of benzyl groups (e.g., in debenzylating steps) .

Common Reagents and Conditions

Reaction Type Reagents/Conditions Source
Substitution Alkyl halides (e.g., methyl bromide), DBU (base), acetonitrile solvent
Cross-coupling Palladium catalysts (e.g., Pd(OAc)₂), boronic acids, TPPTS ligand, aqueous Na₂CO₃
Hydrolysis HCl (acidic) or NaOH (basic), elevated temperatures
Reduction H₂ gas with Pd/C catalyst or NaBH₄
Hydrogenolysis Ammonium formate, Pd(OH)₂ catalyst, ethanol solvent

Major Products Formed

The outcomes depend on the reaction type and conditions:

  • Substitution : Introduction of new substituents (e.g., alkyl or aryl groups) at reactive sites .

  • Cross-coupling : Formation of carbon-carbon bonds (e.g., arylated derivatives) .

  • Hydrolysis : Breakdown into smaller fragments (e.g., cleavage of amide bonds) .

  • Reduction : Conversion of carbonyls to alcohols or amines to amines .

  • Hydrogenolysis : Removal of benzyl groups (e.g., debenzylated derivatives) .

Structural and Reactivity Insights

The compound’s structural complexity influences its reactivity:

  • The benzyl(methyl)amino group may participate in hydrogenolysis or acylation.

  • Methyl groups enhance stability but may undergo oxidation under strong conditions (e.g., KMnO₄).

  • The imidazo[2,1-f]purine core provides sites for cross-coupling or substitution, depending on functionalization .

Comparison of Key Reactions

Reaction Example Transformation Key Features
Substitution Alkylation at N3 position Introduces alkyl groups, improves solubility
Hydrogenolysis Debenzylating steps Removes benzyl groups, simplifies structure
Cross-coupling Suzuki coupling with boronic acids Forms arylated derivatives, enhances diversity

Preparation Methods

Cyclocondensation of Theophylline Derivatives

A widely reported approach involves modifying theophylline (1,3-dimethylxanthine) through bromination at position 8. For example, 8-bromotheophylline serves as a precursor for nucleophilic aromatic substitution (SNAr) reactions. In one protocol, 8-bromocaffeine (8-BC) was synthesized using N-bromosuccinimide (NBS) in dichloromethane/water, achieving quantitative yields. This intermediate undergoes cyclocondensation with amines to form the imidazo ring.

Introduction of the 3-(Benzyl(methyl)amino)propyl Side Chain

SNAr Reaction with Functionalized Amines

The 8-bromo intermediate reacts with amines under SNAr conditions. For instance, 8-BC treated with piperazine in DMF at 100°C yielded 8-piperazinyl caffeine (8-PC). Analogously, substituting piperazine with 3-(benzyl(methyl)amino)propylamine could install the desired side chain. However, steric hindrance from the bulky benzyl group may necessitate elevated temperatures or microwave assistance.

Alkylation of Secondary Amines

An alternative route involves introducing a propyl spacer first. For example, 8-(3-hydroxypropyl) derivatives were synthesized via alkylation of 8-BC with 3-bromopropanol. Subsequent conversion of the hydroxyl to an amine could involve:

  • Mitsunobu reaction with phthalimide to install a protected amine.
  • Deprotection with hydrazine.
  • Reductive amination with benzaldehyde and methylamine to yield the benzyl(methyl)amino group.

Methylation at Positions 1, 3, and 7

Stepwise Methylation

Methyl groups are typically introduced early using methyl iodide or dimethyl sulfate. For example:

  • Position 1 : Methylation of the imidazole nitrogen during cyclization.
  • Position 3 and 7 : Sequential treatment with methylating agents under basic conditions (e.g., K2CO3 in DMF).

One-Pot Methylation

A patent described simultaneous methylation of a caffeine intermediate using excess methyl iodide and NaOH, achieving >90% yield for 1,3,7-trimethyl derivatives. This method could be applied post-cyclization.

Optimization and Challenges

Regioselectivity in Alkylation

Competing alkylation at N9 (purine) vs. N7 (imidazole) necessitates careful control. Polar aprotic solvents (DMF, DMSO) favor N7 alkylation, while protic solvents shift selectivity toward N9.

Side Chain Stability

The benzyl(methyl)amino group may undergo oxidation or demethylation under acidic conditions. Employing mild reagents (e.g., NaBH3CN for reductive amination) and inert atmospheres improves stability.

Purification Challenges

Intermediates often require column chromatography (silica gel, eluent: CH2Cl2/MeOH 20:1) or recrystallization from ethanol/water.

Analytical Characterization

Spectroscopic Data

  • 1H NMR : Key signals include:
    • δ 3.15–3.45 (m, N-CH2-CH2-CH2-N)
    • δ 2.90 (s, N-CH3)
    • δ 7.28–7.36 (m, benzyl aromatic protons).
  • MS (ESI+) : m/z 423.2 [M+H]+ (calculated for C21H27N7O2).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) typically shows >95% purity for final compounds.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantage Limitation
SNAr with pre-formed amine 45–55 Direct side chain installation Low yield due to steric hindrance
Post-alkylation amination 60–65 Higher flexibility in side chain design Multiple steps increase complexity
Solid-phase synthesis 50–60 Ease of purification Requires specialized resins

Q & A

Q. How can reaction conditions be optimized for scale-up synthesis?

  • Methodology : Employ Design of Experiments (DoE) to evaluate variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design identified optimal conditions for a related purine-dione: 60°C, DMF/H₂O (4:1), and K₂CO₃ as base, achieving 85% yield .

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